2-Fluoro-4-(pentafluorosulfur)cinnamic acid
Overview
Description
“2-Fluoro-4-(pentafluorosulfur)cinnamic acid” is a chemical compound with the CAS Number: 1240261-78-2 . It has a molecular weight of 292.2 . The IUPAC name for this compound is (2E)-3-[2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ .Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature .Scientific Research Applications
Fluorine-18 Fluorodeoxyglucose (2-[18F]FDG) in Medical Imaging
2-[18F]FDG, a radiopharmaceutical used in positron emission tomography/computed tomography (PET/CT) imaging, has been evaluated for its role in patients with COVID-19. The findings suggest its utility in the incidental detection of interstitial pneumonia suspected for COVID-19, but not as a substitute or integration for high-resolution CT for diagnosing or monitoring the disease (Annunziata et al., 2020).
Cinnamic Acids in Polypharmacy Reduction for Type 2 Diabetes Mellitus
Cinnamic acids (CAs) and related compounds have potential in reducing polypharmacy in managing pre- and post-onset Type 2 Diabetes Mellitus (T2DM) by potentially managing multiple related features like central obesity, hyperglycemia, hypertension, etc. Trans-CA and other related compounds like chlorogenic acid, cinnamaldehyde, caffeic acid, and ferulic acid show promise in managing these conditions (Barre & Mizier-Barre, 2020).
Hydrofluoric Acid: Burns and Systemic Toxicity
Hydrofluoric acid, known for its corrosive potential and high toxicity, can cause burns, tissue necrosis, and systemic toxicity. This study reviews the hazardous effects, protective measures, and medical treatments related to HF exposure, which may be relevant when considering the safety aspects of handling fluorine-containing compounds (Bajraktarova-Valjakova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(E)-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICENTUPDUJFMBS-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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